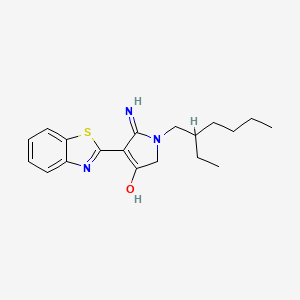
5-Amino-4-(1,3-benzothiazol-2-YL)-1-(2-ethylhexyl)-2,3-dihydro-1H-pyrrol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-4-(1,3-benzothiazol-2-YL)-1-(2-ethylhexyl)-2,3-dihydro-1H-pyrrol-3-one is a complex organic compound characterized by its unique structure, which includes a benzothiazole ring fused to a pyrrolone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-4-(1,3-benzothiazol-2-YL)-1-(2-ethylhexyl)-2,3-dihydro-1H-pyrrol-3-one typically involves multi-step organic reactions. One common approach includes:
Formation of the Benzothiazole Ring: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Attachment of the Pyrrolone Moiety: The benzothiazole intermediate is then reacted with an appropriate pyrrolone precursor, often involving a condensation reaction.
Introduction of the Amino Group:
Industrial Production Methods
Industrial production of this compound may utilize similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the benzothiazole ring or the pyrrolone moiety, potentially leading to the formation of dihydro or tetrahydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly employed under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various hydrogenated forms of the compound.
Scientific Research Applications
Chemistry
In chemistry, 5-Amino-4-(1,3-benzothiazol-2-YL)-1-(2-ethylhexyl)-2,3-dihydro-1H-pyrrol-3-one is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development, particularly in the fields of oncology and neurology.
Industry
In the industrial sector, this compound may be used in the development of advanced materials, such as organic semiconductors or dyes. Its ability to undergo various chemical modifications makes it versatile for creating materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Amino-4-(1,3-benzothiazol-2-YL)-1-(2-ethylhexyl)-2,3-dihydro-1H-pyrrol-3-one involves its interaction with molecular targets such as enzymes or receptors. The benzothiazole ring can engage in π-π stacking interactions, while the amino group can form hydrogen bonds, facilitating binding to biological macromolecules. These interactions can modulate the activity of the target, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
5-Amino-4-(1,3-benzothiazol-2-YL)-2,3-dihydro-1H-pyrrol-3-one: Lacks the 2-ethylhexyl group, which may affect its solubility and bioavailability.
4-(1,3-Benzothiazol-2-YL)-1-(2-ethylhexyl)-2,3-dihydro-1H-pyrrol-3-one: Lacks the amino group, potentially altering its reactivity and biological activity.
5-Amino-4-(1,3-benzothiazol-2-YL)-1-(2-methylhexyl)-2,3-dihydro-1H-pyrrol-3-one: Similar structure but with a different alkyl chain, which can influence its physical and chemical properties.
Uniqueness
The presence of both the benzothiazole ring and the 2-ethylhexyl group in 5-Amino-4-(1,3-benzothiazol-2-YL)-1-(2-ethylhexyl)-2,3-dihydro-1H-pyrrol-3-one makes it unique. This combination provides a balance of hydrophobic and hydrophilic properties, enhancing its potential for diverse applications in various fields.
Properties
Molecular Formula |
C19H25N3OS |
|---|---|
Molecular Weight |
343.5 g/mol |
IUPAC Name |
4-(1,3-benzothiazol-2-yl)-1-(2-ethylhexyl)-5-imino-2H-pyrrol-3-ol |
InChI |
InChI=1S/C19H25N3OS/c1-3-5-8-13(4-2)11-22-12-15(23)17(18(22)20)19-21-14-9-6-7-10-16(14)24-19/h6-7,9-10,13,20,23H,3-5,8,11-12H2,1-2H3 |
InChI Key |
OXCDAILDNVGMJS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)CN1CC(=C(C1=N)C2=NC3=CC=CC=C3S2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-fluorophenoxy)propanamide](/img/structure/B11396920.png)
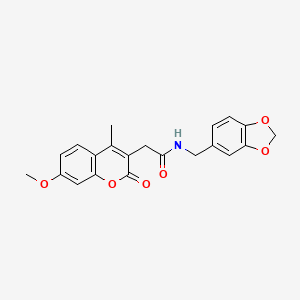
![4-(4-ethoxy-3-methoxyphenyl)-5-(furan-2-ylmethyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11396935.png)
![N-cyclohexyl-3,4-dimethoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B11396938.png)
![2-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)-2-pyrrolidin-1-ylethyl]acetamide](/img/structure/B11396951.png)
![2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B11396955.png)
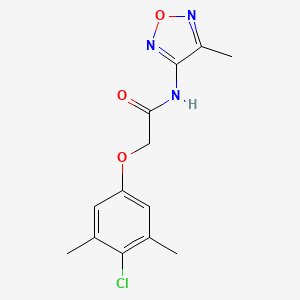
![N-{3-[(3-ethoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-7-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11396961.png)

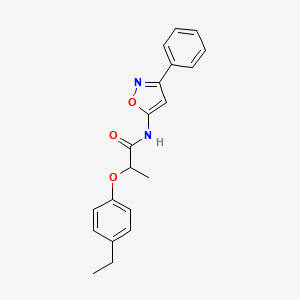
![3-tert-butyl-5,9-dimethyl-6-[2-oxo-2-(piperidin-1-yl)ethyl]-7H-furo[3,2-g]chromen-7-one](/img/structure/B11396985.png)

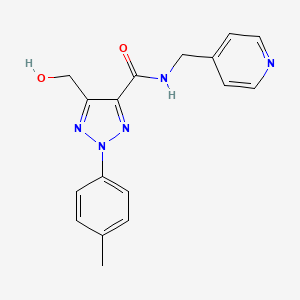
![N-{3-[(3-methoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11396999.png)
